

5-Carboxyfluorescein (5-FAM): A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxyfluorescein (**5-FAM**) is a highly versatile and widely utilized fluorescent dye belonging to the fluorescein family. As a single isomer derivative of carboxyfluorescein, it offers enhanced stability and consistency in bioconjugation compared to its isomeric mixtures or FITC (Fluorescein isothiocyanate).[1][2] Its bright green fluorescence, high quantum yield, and reactivity towards primary aliphatic amines make it an indispensable tool for labeling a diverse range of biomolecules, including peptides, proteins, and nucleic acids. This guide provides an in-depth overview of the chemical properties, applications, and experimental protocols associated with **5-FAM**, tailored for professionals in research and drug development.

Core Chemical and Physical Properties

5-FAM is characterized by its robust and well-defined chemical and photophysical properties, which are fundamental to its application as a fluorescent label.



Property	Value	Reference
Full Chemical Name	5-Carboxyfluorescein	[3]
IUPAC Name	3',6'-dihydroxy-3-oxospiro[2- benzofuran-1,9'-xanthene]-5- carboxylic acid	
Molecular Formula	C21H12O7	[3]
Molecular Weight	376.3 g/mol	[3]
CAS Number	76823-03-5	
Appearance	Yellow-orange solid	_
Solubility	Soluble in water (pH > 6), DMSO, DMF	
Excitation Maximum (λex)	~492 nm (at pH 9)	_
Emission Maximum (λem)	~514 nm (at pH 9)	_
Molar Extinction Coefficient (ε)	~83,000 cm ⁻¹ M ⁻¹ (at pH 9)	_
Fluorescence Quantum Yield (Φ)	0.93	

Applications in Research and Development

The primary utility of **5-FAM** lies in its ability to be covalently attached to biomolecules, enabling their detection and quantification in a variety of assays and techniques.

- Labeling of Proteins and Peptides: The carboxylic acid group of 5-FAM can be activated, most commonly as an N-hydroxysuccinimide (NHS) ester, to react with primary amines (e.g., the side chain of lysine residues or the N-terminus) on proteins and peptides. This forms a stable amide bond, resulting in a fluorescently tagged molecule.
- Nucleic Acid Labeling: 5-FAM can be incorporated into oligonucleotides during solid-phase synthesis using a phosphoramidite derivative. It can also be attached to amino-modified



nucleic acids. Labeled oligonucleotides are extensively used as probes in techniques such as real-time PCR, fluorescence in situ hybridization (FISH), and DNA sequencing.

- Fluorescence Resonance Energy Transfer (FRET): 5-FAM is a popular donor fluorophore in FRET-based assays. When paired with a suitable acceptor molecule, the energy transfer between the two can be used to monitor conformational changes, binding events, or enzymatic activity.
- Flow Cytometry and Immunofluorescence: Antibodies and other proteins labeled with 5-FAM
 are widely used in flow cytometry and immunofluorescence microscopy to identify and
 quantify specific cell populations or localize proteins within cells and tissues.

Experimental Protocols Protein Labeling with 5-FAM N-hydroxysuccinimide (NHS) Ester

This protocol provides a general guideline for labeling proteins with **5-FAM** NHS ester. The optimal conditions may vary depending on the specific protein.

Materials:

- Protein to be labeled (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
- 5-FAM NHS Ester
- Anhydrous Dimethylsulfoxide (DMSO)
- Purification column (e.g., gel filtration or dialysis cassette)
- Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

Procedure:

 Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) or ammonium salts, as these will compete with the labeling reaction.



- Prepare 5-FAM Stock Solution: Immediately before use, dissolve the 5-FAM NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
- Labeling Reaction: While gently vortexing the protein solution, add the **5-FAM** stock solution. The molar ratio of dye to protein typically ranges from 10:1 to 20:1. Incubate the reaction for 1-2 hours at room temperature, protected from light.
- Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer (e.g., PBS).
- Determination of Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 494 nm (for 5-FAM).
 - Protein Concentration (M) = [A₂₈₀ (A₄₉₄ x CF)] / ε protein
 - CF (Correction Factor for **5-FAM** at 280 nm) = 0.35
 - ε protein = Molar extinction coefficient of the protein
 - Dye Concentration (M) = A₄₉₄ / ε dye
 - ϵ dye = 83,000 cm⁻¹M⁻¹
 - DOL = Dye Concentration / Protein Concentration

Oligonucleotide Labeling using 5-FAM Phosphoramidite

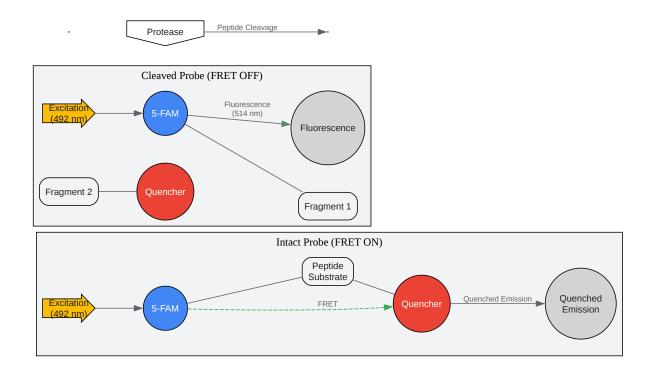
5-FAM is typically incorporated at the 5' terminus of an oligonucleotide during automated solid-phase synthesis. This process involves standard phosphoramidite chemistry cycles. The final deprotection and cleavage steps release the 5'-labeled oligonucleotide. Purification is typically performed using HPLC to ensure high purity of the labeled product.

Visualization of a 5-FAM Based FRET Probe for Enzymatic Activity

The following diagram illustrates the mechanism of a Fluorescence Resonance Energy Transfer (FRET) based biosensor for detecting the activity of a specific protease. The probe



consists of a peptide substrate for the protease, labeled with **5-FAM** as the donor fluorophore and a suitable quencher as the acceptor.



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Caption: Mechanism of a **5-FAM** based FRET probe for protease activity.

Conclusion

5-Carboxyfluorescein remains a cornerstone fluorophore in biological and biomedical research. Its well-characterized chemical and spectral properties, coupled with its versatility in labeling a wide array of biomolecules, ensure its continued relevance in the development of novel diagnostics, therapeutics, and research tools. The detailed protocols and the illustrative example of its application in a FRET-based assay provided in this guide serve as a valuable resource for researchers and professionals seeking to leverage the power of fluorescence in their work.

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References

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